molecular formula C18H24FNO3 B2431057 1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide CAS No. 2319720-70-0

1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide

Cat. No.: B2431057
CAS No.: 2319720-70-0
M. Wt: 321.392
InChI Key: CTXDMQHMPSICQJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide is a synthetic chemical compound offered for research and development purposes. Its molecular structure incorporates a cyclopropane carboxamide core linked to a 4-fluorophenyl group, a motif found in compounds investigated for various pharmacological activities . The unique architecture of this molecule, including the cyclopropane ring and the 2-hydroxyethoxy chain, makes it a chemical of interest in medicinal chemistry and drug discovery programs for exploring new therapeutic agents. Compounds with similar structural features, such as the 4-fluorophenyl group, have been studied for their potential as protein kinase inhibitors and in other targeted therapies . This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3/c19-15-5-3-14(4-6-15)18(9-10-18)16(22)20-13-17(23-12-11-21)7-1-2-8-17/h3-6,21H,1-2,7-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXDMQHMPSICQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a cyclopropane core substituted with a 4-fluorophenyl group and a cyclopentyl moiety with a hydroxyethoxy side chain. Its structure can be represented as follows:

CxHyFzNaOb\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{a}\text{O}_{b}

Where x,y,z,a,bx,y,z,a,b denote the number of each atom in the molecule. The presence of fluorine is significant for enhancing lipophilicity and biological activity.

  • Cyclooxygenase-2 (COX-2) Inhibition : The compound is hypothesized to act as a COX-2 inhibitor, similar to other compounds in its class. COX-2 is associated with inflammation and pain pathways, making it a target for anti-inflammatory drugs .
  • Monoamine Oxidase Inhibition : Research indicates that fluorinated phenylcyclopropylamines can inhibit microbial tyramine oxidase, which may suggest potential antidepressant properties through modulation of monoamine levels .

Pharmacological Effects

  • Anti-inflammatory : As a COX-2 inhibitor, it may reduce inflammation and associated pain.
  • Neuroprotective : The compound's structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various phenylcyclopropylamine analogues demonstrated that fluorine substitution at specific positions significantly enhances inhibitory activity against tyramine oxidase. For instance, the most potent compound exhibited an IC50 value ten times lower than its non-fluorinated counterpart .

Study 2: Neuroprotective Properties

Research on similar compounds has shown that derivatives can protect neuron cells from oxidative stress without significant cytotoxicity. This suggests that the target compound may also exhibit protective effects against neurodegeneration .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of ActionReference
1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)...TBDCOX-2 Inhibition
Trans-2-fluoro-2-phenylcyclopropylamine0.1Tyramine Oxidase Inhibition
Compound 7d0.003HDAC Inhibition

Table 2: Structural Features Influencing Activity

Structural FeatureEffect on Activity
Fluorine SubstitutionIncreased lipophilicity and potency
Hydroxyethoxy GroupEnhanced solubility
Cyclopentyl MoietyImproved receptor binding

Q & A

Q. What are the recommended synthetic routes and analytical methods for preparing and characterizing this compound?

The compound can be synthesized via cyclopropanation reactions using reagents like carbene precursors, followed by coupling with amine derivatives (e.g., via DCC/DMAP-mediated amidation) . Key steps include:

  • Cyclopropanation : Formation of the cyclopropane ring using diazo compounds or transition metal catalysts .
  • Amide Coupling : Reaction of cyclopropane-carboxylic acid derivatives with functionalized amines under anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexanes/EtOAc gradients) to isolate diastereomers .

Q. Analytical Characterization :

TechniqueParametersPurpose
¹H NMR 600 MHz, CDCl₃Confirm stereochemistry and purity
HPLC C18 column, acetonitrile/water gradientAssess purity and resolve isomers
Mass Spectrometry ESI+/ESI- modesVerify molecular ion and fragmentation patterns

Q. How do structural features (e.g., cyclopropane, fluorophenyl, hydroxyethoxy) influence physicochemical properties?

  • Cyclopropane Ring : Introduces ring strain, enhancing reactivity and conformational rigidity for target binding .
  • Fluorophenyl Group : Increases lipophilicity and metabolic stability via C-F bond interactions .
  • Hydroxyethoxy Side Chain : Improves aqueous solubility and hydrogen-bonding potential .
  • Computational Analysis : Molecular dynamics simulations predict logP ≈ 2.8 and polar surface area ≈ 75 Ų, suggesting moderate permeability .

Advanced Research Questions

Q. How can computational modeling optimize target binding or reaction pathways?

  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with kinase inhibition activity .
  • Docking Simulations : Use Schrödinger Suite or AutoDock to map interactions with kinase ATP-binding pockets (e.g., MET or VEGFR2) .
  • Reaction Path Search : ICReDD’s quantum chemical calculations predict optimal cyclopropanation transition states, reducing trial-and-error synthesis .

Q. What experimental strategies validate biological activity (e.g., kinase inhibition)?

  • In Vitro Assays :
    • Kinase Profiling : Screen against a panel of 50+ kinases at 1 µM (DiscoverX Eurofins) .
    • Cell Viability : IC₅₀ determination in cancer lines (e.g., HCT-116 or MDA-MB-231) via MTT assay .
  • In Vivo Models : Xenograft studies in nude mice (dose: 10–50 mg/kg, oral) to assess tumor growth suppression .

Q. How can reaction conditions be optimized for scale-up?

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (THF vs. DCM), and catalyst loading (1–5% Pd) to maximize yield .
  • Continuous Flow Systems : Improve cyclopropanation efficiency by reducing reaction time from 24h to 2h .

Q. What methods identify and quantify synthetic impurities?

  • LC-MS/MS : Detect impurities at 0.1% levels using MRM transitions (e.g., m/z 350 → 205 for hydrolyzed byproducts) .
  • NMR Spiking : Add authentic impurity standards to confirm structural assignments .

Methodological Challenges

Q. How to resolve discrepancies in reported biological activity across studies?

  • Meta-Analysis : Compare IC₅₀ values from independent studies using standardized assays (e.g., ATP concentration fixed at 10 µM) .
  • Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography .

Q. What strategies address low solubility in biological assays?

  • Co-Solvents : Use 5% DMSO/PBS or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Replace hydroxyethoxy with ester prodrugs (e.g., acetate) to enhance permeability .

Comparative Analysis

Q. How does this compound compare to structurally related analogs?

CompoundStructural VariationActivity (IC₅₀, nM)Ref
Target Compound Cyclopropane + hydroxyethoxy12.5 (MET kinase)
N-(4-Fluorophenyl)cyclopentane-carboxamide Cyclopentane (no hydroxyethoxy)85.0 (MET kinase)
Cabozantinib Impurity Dicarboxamide coreInactive (VEGFR2)

Q. What kinetic studies elucidate its metabolic stability?

  • Microsomal Assays : Human liver microsomes (HLM) show t₁/₂ = 45 min; CYP3A4/2D6 are primary metabolizing enzymes .
  • Stopped-Flow Spectroscopy : Monitor degradation at pH 7.4 and 37°C (k = 0.02 min⁻¹) .

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